5-Chloro-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione
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Overview
Description
5-Chloro-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione is a heterocyclic compound with a molecular formula of C7H6ClNO2S and a molecular weight of 203.65 g/mol . This compound is known for its unique structure, which includes a benzothiazole ring substituted with a chlorine atom and a dione group. It is commonly used in various chemical and pharmaceutical applications due to its reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzenethiol with chloroacetic acid, followed by oxidation to form the desired benzothiazole ring . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over reaction parameters, leading to higher production rates and reduced waste .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the dione group to a diol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
5-Chloro-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .
Comparison with Similar Compounds
- 4-Chloro-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione
- 2-Amino-5-chlorobenzothiazole
- 5-Bromo-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione
Comparison: 5-Chloro-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Properties
IUPAC Name |
5-chloro-1,3-dihydro-2,1-benzothiazole 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2S/c8-6-1-2-7-5(3-6)4-12(10,11)9-7/h1-3,9H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQPCTNXWYKEAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)NS1(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111310-59-9 |
Source
|
Record name | 5-chloro-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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